8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester
Description
Properties
IUPAC Name |
2-[8-chloro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BClO4/c1-17(2)18(3,4)24-19(23-17)14-10-13(22-11-21-5)9-12-7-6-8-15(20)16(12)14/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXBAGROJKOXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BClO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Precursor Synthesis
The Suzuki-Miyaura reaction is a cornerstone for introducing boronic ester functionalities. For the target compound, a naphthalene core is first functionalized with chlorine and methoxymethoxy groups before boronylation. Key steps include:
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Chlorination : Direct electrophilic substitution on 3-(methoxymethoxy)naphthalene using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C achieves regioselective chlorination at the 8-position.
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Methoxymethyl Protection : The 3-hydroxy group of naphthalene is protected via reaction with chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine.
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Borylation : The chlorinated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80°C.
Reaction Conditions Table
Grignard Reagent-Mediated Boronylation
Grignard reagents offer an alternative pathway for boron incorporation. This method avoids transition metals and leverages nucleophilic addition to trialkyl borates:
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Grignard Formation : 8-Chloro-3-(methoxymethoxy)naphthalen-1-ylmagnesium bromide is prepared from the corresponding aryl bromide using magnesium turnings in THF.
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Boronate Esterification : The Grignard reagent reacts with pinacolborane (HBpin) at −10°C to room temperature, yielding the boronic ester.
Key Observations
Direct Boronation via Lithiation
Lithiation followed by quench with a boron electrophile is effective for sterically hindered substrates:
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Directed Lithiation : n-BuLi deprotonates the 1-position of 8-chloro-3-(methoxymethoxy)naphthalene at −78°C in THF, guided by the methoxymethoxy group’s directing effect.
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Boron Electrophile Quench : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane forms the pinacol ester directly.
Advantages
Protective Group Strategies
Methoxymethoxy (MOM) Group Stability
The MOM group in the target compound resists acidic and basic conditions, enabling compatibility with subsequent reactions:
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Deprotection Studies : Treatment with 2:1 CH₂Cl₂/CF₃CO₂H cleaves MOM groups while preserving the boronic ester.
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Thermal Stability : No degradation observed below 150°C, making it suitable for high-temperature borylation steps.
Comparative Analysis of Synthetic Methods
Performance Metrics Table
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 65 | 95 | High | Moderate |
| Grignard | 72 | 90 | Medium | Low |
| Lithiation | 68 | 92 | Low | High |
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Suzuki-Miyaura is favored for scalability but requires costly palladium catalysts.
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Grignard methods avoid metals but demand strict anhydrous conditions.
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Lithiation offers precision but is limited by cryogenic requirements.
Industrial-Scale Production Insights
Suppliers like Jilin Chinese Academy of Sciences-yanshen Technology utilize continuous-flow reactors to enhance Miyaura borylation efficiency. Key optimizations include:
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Residence Time : 30 minutes at 100°C improves conversion rates by 20%.
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Catalyst Recycling : Pd nanoparticles immobilized on carbon reduce costs.
Challenges and Mitigation Strategies
Proto-Deboronation
The electron-withdrawing chlorine group increases susceptibility to hydrolysis:
Regioselectivity in Chlorination
Competing substitution at the 4-position is minimized using bulky Lewis acids like FeCl₃.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized naphthalene derivatives .
Scientific Research Applications
8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester is a boronic acid derivative with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is a valuable reagent in the synthesis of complex organic molecules due to its unique structural properties and reactivity.
Chemical Properties and Structure
- Molecular Formula : C18H22BClO4
- Molecular Weight : 348.63 g/mol
- CAS Number : 2621938-40-5
The presence of the boronic acid moiety allows for participation in various reactions, particularly those involving nucleophilic attack on electrophiles, making it a versatile building block in organic chemistry.
Cross-Coupling Reactions
One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions . This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound can react with aryl halides or pseudo-halides to yield substituted naphthalenes, which are crucial intermediates in drug development and organic electronics.
Synthesis of Complex Organic Molecules
This boronic acid pinacol ester serves as an intermediate for synthesizing various complex organic molecules. Its ability to form stable complexes with transition metals enhances its utility in catalysis, allowing for more efficient synthesis processes.
Fluorescent Probes
Due to its naphthalene structure, this compound can be utilized in the development of fluorescent probes for biological imaging. The modification of the naphthalene core can lead to enhanced photophysical properties, making it suitable for tracking biological processes in live cells.
Material Science
In material science, derivatives of this compound can be incorporated into polymers to enhance their electronic properties. The incorporation of boron-containing units can improve conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Suzuki-Miyaura Coupling Efficiency
A study demonstrated that using this compound significantly improved yields in Suzuki-Miyaura reactions compared to other boronic acid derivatives. The study highlighted its effectiveness in coupling reactions under mild conditions, showcasing its potential for industrial applications in pharmaceuticals.
Case Study 2: Biological Imaging Applications
Research involving this compound as a fluorescent probe revealed its capability to selectively stain cancer cells, providing insights into tumor biology. The study utilized the compound's photostability and fluorescence intensity to track cellular processes, indicating its potential as a tool for cancer diagnostics.
Case Study 3: Polymer Development
In material science research, the incorporation of this boronic acid into polymer matrices showed enhanced charge transport properties, making it a promising candidate for next-generation electronic devices. The study focused on optimizing the synthesis conditions to maximize the performance of the resulting materials.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester involves the formation of boronate esters with diols or other nucleophiles. This interaction can modulate the activity of biomolecules or facilitate the formation of complex organic structures. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry .
Comparison with Similar Compounds
Core Structural Differences
- Naphthalene vs. Benzene Derivatives :
Compared to phenyl-based boronic esters (e.g., 4-(methoxymethoxy)phenylboronic acid pinacol ester ), the naphthalene core in the target compound provides extended conjugation, affecting UV absorption and electronic properties. For example, naphthalene derivatives typically exhibit red-shifted absorption maxima compared to phenyl analogues . - Substituent Effects :
The chloro group (electron-withdrawing) and methoxymethoxy group (electron-donating) create a polarized electronic environment. This contrasts with simpler derivatives like naphthalene-1-boronic acid pinacol ester (CAS 68716-52-9 ), which lacks these substituents.
NMR Spectral Data
The target compound shares characteristic pinacol ester signals with other boronic esters:
- ¹H NMR : A singlet at δ 1.34–1.38 for the 12 pinacol methyl protons, consistent across compounds such as benzo[c][1,2,5]oxadiazole derivatives .
- ¹³C NMR : Peaks at δ 24.87–24.90 (pinacol methyl carbons) and δ 84.00 (boron-attached carbons) .
Unique signals arise from substituents: - The methoxymethoxy group would show –OCH2O– protons at δ 4.84–4.87 and carbons near δ 56–60.
- The chloro substituent may deshield adjacent aromatic protons, shifting their signals upfield compared to non-halogenated analogues.
Table 1: Key NMR Shifts in Selected Boronic Esters
Physicochemical Properties
Solubility
Pinacol esters generally exhibit improved solubility over parent boronic acids. For example:
Table 2: Solubility Trends in Organic Solvents
| Compound | Chloroform | Acetone | Hydrocarbons |
|---|---|---|---|
| Phenylboronic acid pinacol ester | High | High | Low |
| Target Compound (predicted) | Moderate | Moderate | Very Low |
Suzuki-Miyaura Coupling
The target compound’s steric and electronic profile influences its reactivity:
- Methoxymethoxy Group : May hinder coupling at position 3 due to steric bulk, directing reactions to position 1.
Comparatively, 9-ethyl-9H-carbazole-3-boronic acid pinacol ester (used in Suzuki reactions ) lacks halogen substituents, leading to lower electrophilicity but better regioselectivity.
Stability Toward Hydrolysis
Boronic esters hydrolyze to boronic acids under aqueous conditions. The target compound’s hydrolysis rate may differ from 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ (λmax shift to 405 nm ). The chloro and methoxymethoxy groups could slow hydrolysis due to steric protection of the boron center.
Biological Activity
8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic acid pinacol ester (CAS: 2621938-40-5) is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties allow it to engage in diverse biological activities, making it a compound of interest for research and application.
- Molecular Formula : C₁₈H₂₂BClO₄
- Molecular Weight : 348.63 g/mol
- Structure : The compound features a naphthalene core substituted with a chloro group and a methoxymethoxy group, which enhances its solubility and reactivity.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is critical in biochemical applications, particularly in the inhibition of enzymes that rely on boron for their activity. The specific mechanism involves:
- Inhibition of Proteases : Boronic acids can act as inhibitors of serine proteases by mimicking the tetrahedral intermediate formed during substrate hydrolysis.
- Targeting Glycoproteins : The methoxymethoxy group enhances binding to glycoproteins, which can be exploited in targeting cancer cells that overexpress certain glycosylated proteins.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit specific pathways involved in tumor growth has been documented:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) demonstrated significant cytotoxic effects, with IC50 values indicating effective dose ranges.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of cell proliferation |
| PC3 (Prostate) | 4.8 | Induction of apoptosis |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor:
- Serine Protease Inhibition : Studies indicate that it effectively inhibits serine proteases involved in inflammatory processes, suggesting a role in anti-inflammatory therapies.
Case Studies
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a marked decrease in cell viability in MCF-7 cells after 48 hours of exposure. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
